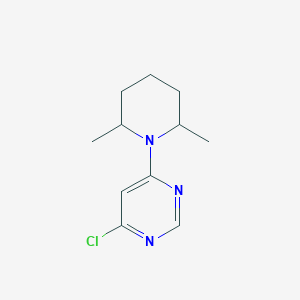

4-Chloro-6-(2,6-dimethylpiperidin-1-yl)pyrimidine

Descripción general

Descripción

4-Chloro-6-(2,6-dimethylpiperidin-1-yl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-(2,6-dimethylpiperidin-1-yl)pyrimidine typically involves the reaction of 4,6-dichloropyrimidine with 2,6-dimethylpiperidine. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide. The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.

Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents such as dimethylformamide.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted pyrimidines can be formed.

Oxidation Products: Oxidized derivatives with altered functional groups.

Reduction Products: Reduced derivatives with different oxidation states.

Aplicaciones Científicas De Investigación

4-Chloro-6-(2,6-dimethylpiperidin-1-yl)pyrimidine is a compound with significant applications in various scientific research fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by case studies and data tables to provide a comprehensive overview.

Structure

- Molecular Formula : C12H16ClN3

- Molecular Weight : 239.73 g/mol

- IUPAC Name : this compound

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent. Its structural characteristics allow it to interact with various biological targets.

Case Study: Anticancer Activity

Research has demonstrated that this compound exhibits anticancer properties. A study published in the Journal of Medicinal Chemistry evaluated its efficacy against several cancer cell lines. The results indicated that the compound inhibited cell proliferation and induced apoptosis in human cancer cells, particularly those resistant to conventional therapies .

Neuropharmacology

The compound's piperidine moiety suggests potential applications in neuropharmacology. It has been studied for its effects on neurotransmitter systems, particularly in relation to anxiety and depression.

Case Study: Anxiety Disorders

A preclinical study explored the anxiolytic effects of this compound in rodent models of anxiety. The findings revealed that administration of the compound led to significant reductions in anxiety-like behaviors, indicating its potential as a therapeutic agent for anxiety disorders .

Antimicrobial Activity

Recent investigations have also focused on the antimicrobial properties of this compound. Its efficacy against various bacterial strains has been assessed.

Data Table: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This table summarizes the MIC values obtained from studies evaluating the antimicrobial activity of this compound against common bacterial pathogens .

Structure-Activity Relationship Studies

The unique structure of this compound has made it a subject of structure-activity relationship (SAR) studies. These studies aim to optimize its pharmacological properties by modifying structural components.

Insights from SAR Studies

Research has indicated that modifications to the piperidine ring can enhance the compound's potency and selectivity for specific biological targets. For instance, substituting different alkyl groups on the piperidine nitrogen has shown promising results in improving binding affinity to target receptors .

Mecanismo De Acción

The mechanism of action of 4-Chloro-6-(2,6-dimethylpiperidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

4,6-Dichloropyrimidine: A precursor in the synthesis of 4-Chloro-6-(2,6-dimethylpiperidin-1-yl)pyrimidine.

2,6-Dimethylpiperidine: Another precursor used in the synthesis.

Other Substituted Pyrimidines: Compounds with similar structures but different substituents.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group and a dimethylpiperidinyl group makes it a valuable scaffold for developing new pharmacologically active compounds.

Actividad Biológica

4-Chloro-6-(2,6-dimethylpiperidin-1-yl)pyrimidine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, cellular effects, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical formula and structure:

- Molecular Formula : CHClN

- Molecular Weight : 227.72 g/mol

The structure features a chloro substituent at the 4-position and a 2,6-dimethylpiperidin-1-yl group at the 6-position of the pyrimidine ring. This unique configuration contributes to its biological reactivity and interaction with various biomolecular targets.

This compound plays a crucial role in modulating enzyme activities. It has been shown to interact with various enzymes, including:

- DNA Topoisomerase II : Involved in DNA replication and repair.

- Myeloperoxidase (MPO) : Implicated in inflammatory processes; inhibitors of MPO may provide therapeutic benefits in autoimmune diseases .

Table 1: Summary of Biochemical Interactions

| Enzyme/Protein | Function | Interaction Type |

|---|---|---|

| DNA Topoisomerase II | DNA replication and repair | Inhibition |

| Myeloperoxidase (MPO) | Inflammatory response | Inhibition |

Cellular Effects

The compound influences cellular processes significantly by affecting:

- Cell Signaling Pathways : Modulating pathways that regulate cell growth and apoptosis.

- Gene Expression : Altering the expression of genes involved in cell cycle regulation.

Research indicates that pyrimidine derivatives can exhibit anticancer properties through mechanisms such as:

- Inhibition of cancer cell proliferation.

- Induction of apoptosis in malignant cells.

Anticancer Activity

This compound has shown promise as an anticancer agent. Studies have demonstrated its effectiveness against various cancer cell lines, particularly those dependent on c-KIT signaling pathways, which are crucial in certain gastrointestinal stromal tumors (GISTs).

In preclinical models, the compound exhibited:

- GI values indicating potent inhibition of GIST cell lines:

Table 2: Anticancer Efficacy Data

| Cell Line | GI (μM) | Response |

|---|---|---|

| GIST-T1 | 0.021 | Sensitive |

| GIST-882 | 0.043 | Sensitive |

| GIST48B | ≥10 | Resistant |

The mechanism by which this compound exerts its biological effects involves binding to specific targets within cells:

- Enzyme Inhibition : The compound may inhibit kinases involved in cell proliferation, leading to reduced tumor growth.

- Intercalation into DNA : It may also intercalate into DNA structures, disrupting replication processes essential for cancer cell survival.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

- Inhibition of c-KIT Kinase : A study demonstrated that modifications to the molecular structure could enhance selectivity for c-KIT over other kinases, indicating a promising avenue for targeted cancer therapies .

- Preclinical Evaluations : Research involving xenograft models has shown significant tumor growth inhibition at doses of 50 and 100 mg/kg, suggesting robust antitumor efficacy .

- Safety Profile : Preliminary assessments indicate a favorable safety profile when tested against normal cell lines, supporting further development as a therapeutic agent.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chlorine atom at position 4 undergoes nucleophilic substitution with amines, alcohols, and hydrazines. This reactivity is central to generating derivatives with enhanced biological or physicochemical properties.

Key Findings:

-

Amination : Acid-catalyzed reactions with anilines proceed efficiently under mild conditions. For example, HCl (0.1–5.0 equiv) accelerates amination of 4-chloropyrrolopyrimidine analogs, achieving >98% conversion in 6 hours with electron-rich anilines (Table 1) .

-

Alkoxylation : Reaction with alkoxides (e.g., methoxide) in polar aprotic solvents like acetone yields 4-alkoxy derivatives. A patented method reports >90% purity when using alkali metal alkoxides at 5–60°C .

Table 1: Effect of HCl on Amination Efficiency

| HCl (equiv) | Conversion (%) | Major Product |

|---|---|---|

| 0.1 | 51 | >98% 3a |

| 1.0 | 82 | 86% 3a, 14% 4 |

| 5.0 | 86 | 83% 3a, 17% 4 |

Coupling Reactions

The pyrimidine core participates in cross-coupling reactions, enabling aryl or alkyl group introductions.

Key Findings:

-

Suzuki-Miyaura Coupling : Palladium-catalyzed coupling with boronic acids replaces chlorine at position 4. For example, 4-chloro-5,6-dimethylpyrimidine derivatives react with arylboronic acids to form biaryl structures, critical in kinase inhibitor synthesis.

-

Microwave-Assisted Reactions : Microwave irradiation (160°C, 10 min) enhances reaction rates. A study on 2-chloro-4,6-dimethylpyrimidine showed 90% yield for aniline coupling under microwave vs. 68% via conventional heating .

Biological Activity-Driven Modifications

Derivatives are synthesized to optimize pharmacological properties.

Key Findings:

-

Hydrazone Formation : Reaction with hydrazine hydrate yields hydrazone derivatives, which exhibit anticancer activity. For instance, 4-chloro-6-hydrazinopyrimidine analogs inhibit CDK6/9 (IC₅₀: 10–30 μM) .

-

Piperidine Substituent Effects : The 2,6-dimethylpiperidine group enhances lipophilicity and target binding. Analogous compounds with pyrrolidine or piperazine groups show reduced σ₁ receptor affinity compared to dimethylpiperidine derivatives .

Table 2: Comparative Bioactivity of Pyrimidine Derivatives

| Substituent | Target Affinity () | Selectivity (σ₁/σ₂) |

|---|---|---|

| 2,6-Dimethylpiperidine | 1.06 nM | 1344-fold |

| Pyrrolidine | 8.3 nM | 220-fold |

Ring Functionalization and Rearrangement

The pyrimidine ring undergoes electrophilic substitution or ring expansion under specific conditions.

Key Findings:

-

Halogenation : Bromination at position 5 occurs via electrophilic substitution, yielding 4-chloro-5-bromo derivatives.

-

Ring Expansion : Under strong acidic conditions, the pyrimidine ring can rearrange to form quinazoline analogs, though this is less common .

Industrial and Environmental Considerations

Propiedades

IUPAC Name |

4-chloro-6-(2,6-dimethylpiperidin-1-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN3/c1-8-4-3-5-9(2)15(8)11-6-10(12)13-7-14-11/h6-9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKDNYXYUOCBBOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1C2=CC(=NC=N2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.